3-N-Methylspiperone
Overview
Description
Mespiperone is a compound known for its high affinity as a dopamine D2/3 and serotonin 5-HT2A receptor antagonist. It has been extensively studied as a positron emission tomography (PET) tracer for imaging D2/3 and 5-HT2A receptor densities . This compound is particularly significant in the field of neuroimaging and psychiatric research.
Mechanism of Action
Target of Action
3-N-Methylspiperone, also known as N-Methylspiperone, is a derivative of spiperone . It is primarily used to study the dopamine and serotonin neurotransmitter systems . The compound’s primary targets are the D2/3 dopamine receptors and the 5-HT2A serotonin receptors . These receptors play crucial roles in various neuropsychiatric disorders, such as Parkinson’s disease, schizophrenia, autism, attention deficit hyperactivity disorder, and drug abuse .
Mode of Action
This compound acts as an antagonist for the D2/3 dopamine and 5-HT2A serotonin receptors This can alter the balance of neurotransmitters in the brain, potentially mitigating the symptoms of disorders related to these systems .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the neurotransmitters dopamine and serotonin . By acting as an antagonist at the D2/3 dopamine and 5-HT2A serotonin receptors, this compound can influence the signaling pathways of these neurotransmitters, potentially affecting mood, cognition, and motor control .
Pharmacokinetics
It is known that the compound is labeled with the radioisotope carbon-11 for use in positron emission tomography (pet) studies . This suggests that it can cross the blood-brain barrier and interact with its target receptors in the brain .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its antagonistic effects on the D2/3 dopamine and 5-HT2A serotonin receptors . By blocking these receptors, it can alter the balance of neurotransmitters in the brain, which may have effects on mood, cognition, and motor control .
Action Environment
The action environment of this compound is primarily the central nervous system, where the D2/3 dopamine and 5-HT2A serotonin receptors are located Factors such as the individual’s overall health, co-administration of other drugs, and genetic factors could potentially influence the compound’s effects .
Biochemical Analysis
Biochemical Properties
3-N-Methylspiperone plays a crucial role in biochemical reactions as a high-affinity antagonist for dopamine D2/3 and serotonin 5-HT2A receptors . It interacts with these receptors by binding to them and inhibiting their activity. This interaction is significant in the study of various neuropsychiatric disorders, including Parkinson’s disease, schizophrenia, and major depression . The compound shows a low affinity for α1-adrenergic receptors, making it a selective antagonist for dopamine and serotonin receptors .
Cellular Effects
This compound affects various types of cells and cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism. It binds to dopamine D2/3 and serotonin 5-HT2A receptors, inhibiting their activity and thereby affecting neurotransmitter release and signal transduction . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, which are crucial in understanding the pathophysiology of neuropsychiatric disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with dopamine D2/3 and serotonin 5-HT2A receptors . By binding to these receptors, it inhibits their activity, which in turn affects neurotransmitter release and signal transduction pathways . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, providing insights into the molecular basis of neuropsychiatric disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and shows consistent binding to dopamine D2/3 and serotonin 5-HT2A receptors . Over extended periods, there may be degradation of the compound, which can affect its binding affinity and overall efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively binds to dopamine D2/3 and serotonin 5-HT2A receptors, inhibiting their activity . At higher doses, there may be toxic or adverse effects, including neurotoxicity and alterations in normal cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to dopamine and serotonin metabolism . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The compound is not a naturally occurring metabolite and is only found in individuals exposed to it or its derivatives .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It shows a high brain-to-blood ratio, indicating efficient transport to the brain, where it binds to dopamine D2/3 and serotonin 5-HT2A receptors . The compound’s localization and accumulation are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
This compound is localized to receptor-rich fractions within cells, particularly in the brain . It is primarily found in the forebrain, where it binds to dopamine D2/3 and serotonin 5-HT2A receptors . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the methylation of spiperone to produce 3-N-[11C]methylspiperone . The reaction conditions require precise control of temperature, pressure, and the use of specific catalysts to ensure the incorporation of the radioactive isotope.
Industrial Production Methods
The industrial production of mespiperone, particularly the radiolabeled version, involves stringent adherence to good manufacturing practices (GMP). This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the specific activity and radiochemical purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Mespiperone undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the mespiperone molecule, potentially affecting its binding affinity to receptors.
Reduction: This reaction can modify the oxidation state of mespiperone, impacting its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of mespiperone with altered pharmacological properties. These derivatives are often studied for their potential use as PET tracers or therapeutic agents .
Scientific Research Applications
Mespiperone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor-ligand interactions and the effects of chemical modifications on receptor binding.
Biology: Employed in neuroimaging studies to map the distribution of dopamine and serotonin receptors in the brain.
Medicine: Investigated for its potential use in diagnosing and monitoring psychiatric disorders such as schizophrenia and depression.
Comparison with Similar Compounds
Similar Compounds
Spiperone: A similar compound with high affinity for dopamine and serotonin receptors, used as an antipsychotic agent.
Haloperidol: Another dopamine receptor antagonist used in the treatment of schizophrenia and other psychiatric disorders.
Raclopride: A selective dopamine D2 receptor antagonist used in PET imaging studies.
Uniqueness of Mespiperone
Mespiperone is unique due to its high affinity for both dopamine D2/3 and serotonin 5-HT2A receptors, making it a valuable tool for neuroimaging studies. Its radiolabeled form, 3-N-[11C]methylspiperone, is particularly useful for PET imaging, providing detailed insights into receptor distribution and density in the brain .
Properties
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJLPOSPWKZACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236379 | |
Record name | 3-N-Methylspiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrochloride: Light yellow solid; [Sigma-Aldrich MSDS] | |
Record name | 3-N-Methylspiperone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11571 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
87539-19-3 | |
Record name | N-Methylspiroperidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87539-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-N-Methylspiperone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087539193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-N-Methylspiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MESPIPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U54JM2T8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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